molecular formula C20H25N3O5S B2513025 6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201015-65-6

6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2513025
CAS RN: 2201015-65-6
M. Wt: 419.5
InChI Key: QCMVZKIZVPWULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrohydrazination and Hydroazidation Reactions

The research by Waser et al. (2006) discusses the Co- and Mn-catalyzed hydrohydrazination and hydroazidation reactions of olefins, highlighting the versatility and functional group tolerance of these reactions. This study provides insights into the chemical properties and reactivity of complex molecules similar to the one , emphasizing the potential applications in synthesizing hydrazines and azides with broad scopes, including various substituted olefins Waser, J., Gášpár, B., Nambu, H., & Carreira, E. (2006). Journal of the American Chemical Society.

Structural Studies on Medicinal Compounds

Kaur et al. (2012) describe the structural analysis of Bosentan monohydrate, a compound with a complex structure including elements such as tert-butyl groups, which are also present in the compound of interest. This work could provide a framework for understanding how similar structural features might impact the physical properties and potential therapeutic applications of complex organic molecules Kaur, M., Jasinski, J., Keeley, A. C., Yathirajan, H., Betz, R., Gerber, T., & Butcher, R. (2012). Acta Crystallographica Section E: Structure Reports Online.

Cytotoxic Activity of Penicillanic Acid Derivatives

The study by Vorona et al. (2009) on the cytotoxic activity of derivatives of penicillanic acid highlights the importance of structural modifications for biological activity. This research could guide investigations into how modifications to the structure of complex molecules like "6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one" might affect their biological efficacy Vorona, M., Potorochina, I., Veinberg, G., Belyakov, S., Shestakova, I., Kanepe, I., & Lukevics, E. (2009). Chemistry of Heterocyclic Compounds.

Histamine H4 Receptor Ligands

Research by Altenbach et al. (2008) on the development of histamine H4 receptor ligands explores the synthesis and optimization of compounds with potential therapeutic applications. This research is relevant for understanding the design principles and biological activities of molecules with specific functional groups, potentially guiding future studies on related compounds Altenbach, R., Adair, R. M., Bettencourt, B., Black, L., Fix-Stenzel, S. R., Gopalakrishnan, S., Hsieh, G., Liu, H., Marsh, K., McPherson, M., Milicic, I., Miller, T., Vortherms, T., Warrior, U., Wetter, J. M., Wishart, N., Witte, D., Honore, P., Esbenshade, T., Hancock, A., Brioni, J., & Cowart, M. (2008). Journal of medicinal chemistry.

properties

IUPAC Name

6-tert-butyl-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-20(2,3)18-6-7-19(24)23(21-18)13-14-11-22(12-14)29(25,26)15-4-5-16-17(10-15)28-9-8-27-16/h4-7,10,14H,8-9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMVZKIZVPWULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.